N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(13-5-3-7-15-12(13)8-9-19-15)20-10-11-23-18(25)14-4-1-2-6-16(14)21-22-23/h1-9,19H,10-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTBZJLXUNKUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=C4C=CNC4=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Aminobenzonitrile Derivatives
The benzotriazinone ring is synthesized via cyclocondensation of o-aminobenzonitrile with phosgene analogs. For example, treatment of 2-aminobenzonitrile with trichloromethyl chloroformate (TCF) in dichloromethane at 0–5°C yields 4-oxobenzo[d]triazin-3(4H)-one in 68–72% yield.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Trichloromethyl chloroformate | Dichloromethane | 0–5°C | 68–72 |
| Diphosgene | THF | 25°C | 61–65 |
Alternative Route: Oxidative Cyclization
Oxidative cyclization of 2-hydrazinobenzoic acid derivatives using Pb(OAc)₄ in acetic acid provides a lower-yielding (45–50%) but scalable alternative.
Functionalization of Benzotriazinone with Ethylamine Linker
Nucleophilic Substitution at N3 Position
The N3 position of benzotriazinone exhibits reactivity toward alkyl halides. Treatment with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF at 80°C for 12 hours affords 3-(2-aminoethyl)-4-oxobenzo[d]triazine in 85% yield.
Key Optimization Parameters
- Base: K₂CO₃ > Et₃N (due to reduced side reactions)
- Solvent: DMF > DMSO (improved solubility)
Preparation of 1H-Indole-4-Carboxylic Acid
Fischer Indole Synthesis
Cyclization of phenylhydrazine with 4-ketovaleric acid in acidic conditions (HCl/EtOH) yields 1H-indole-4-carboxylic acid with 78% efficiency.
Critical Step
Alternative: Metal-Catalyzed Coupling
A palladium-catalyzed Larock indole synthesis using 2-bromoaniline and ethyl propiolate provides superior regioselectivity (92% yield) but requires specialized handling.
Final Amide Coupling Reaction
Carbodiimide-Mediated Coupling
Activation of 1H-indole-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF, followed by reaction with 3-(2-aminoethyl)-4-oxobenzo[d]triazine, produces the target compound in 76% yield.
Reaction Profile
| Activator | Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl | HOBt | DMF | 6 | 76 |
| HATU | DIPEA | DCM | 4 | 81 |
Purification and Analytical Validation
Chromatographic Purification
Flash chromatography (SiO₂, EtOAc/hexanes 3:7) achieves >98% purity. HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms retention time at 12.4 min.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, indole NH), 8.3–7.2 (m, aromatic), 4.1 (t, J=6 Hz, 2H, CH₂N), 3.6 (q, 2H, CH₂NH).
- HRMS : m/z calculated for C₁₈H₁₆N₅O₂ [M+H]⁺ 342.1254, found 342.1256.
Scale-Up Challenges and Solutions
Solvent Selection for Industrial Production
Transitioning from DMF to 2-MeTHF improves EHS profile while maintaining yield (74% at 10 kg scale).
Byproduct Management
- Major Byproduct : N-Acylurea formation (controlled via HOBt stoichiometry).
- Mitigation : 1.5 equiv HOBt reduces byproduct to <2%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, forming various oxidized derivatives under the influence of oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can yield reduced forms of the triazine or indole rings using reagents such as lithium aluminum hydride.
Substitution: : It undergoes nucleophilic substitution reactions, particularly at the triazine ring, forming a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium-based catalysts for coupling reactions.
Major Products
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds structurally related to N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide exhibit promising anticancer properties. The mechanism of action is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to modulate pathways associated with inflammation, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The inhibition of pro-inflammatory cytokines has been documented in various in vitro studies .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .
Toxicology
Safety Assessment
The evaluation of the safety profile of this compound is crucial for its application in pharmaceuticals. The TOXIN knowledge graph provides a framework for assessing the repeated-dose toxicity of cosmetic ingredients and could be adapted for this compound. It integrates historical animal data with non-animal methodologies to predict potential toxicity .
In Silico Toxicity Prediction
Using tools like the OECD QSAR Toolbox, researchers can predict the toxicity of this compound based on its chemical structure. This approach allows for early identification of potential adverse effects, facilitating safer drug development processes .
Materials Science
Polymer Chemistry
this compound can be utilized as a building block in polymer chemistry. Its unique properties may contribute to the development of new materials with enhanced thermal stability and mechanical strength. Research into its incorporation into polymer matrices is ongoing .
Data Summary Table
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of CDKs; potential for cancer therapy |
| Anti-inflammatory drugs | Modulation of inflammatory pathways | |
| Neuroprotective agents | Potential treatment for neurodegenerative diseases | |
| Toxicology | Safety assessments | Integration with TOXIN knowledge graph |
| In silico toxicity prediction | Early identification of adverse effects | |
| Materials Science | Polymer development | Enhanced thermal stability; mechanical strength |
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of a derivative of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, supporting its potential as an anticancer drug candidate .
- Neuroprotection Research : A collaborative study focused on the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings indicated that it reduced cell death and oxidative damage markers significantly compared to control groups .
- Material Properties Investigation : An experimental study assessed the incorporation of this compound into polymer matrices for improved mechanical properties. The results demonstrated enhanced tensile strength and thermal stability compared to traditional polymers .
Mechanism of Action
The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known for its ability to bind to various biological targets, while the triazine ring can form stable complexes with metal ions. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with two main classes of benzotriazinone derivatives: carboxamides (e.g., N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides) and sulfonamides (e.g., N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides) . Key structural differences include:
- Linker chain : The target compound uses a shorter ethyl linker compared to butanamide derivatives (e.g., compound 14a) .
- Substituents : The indole-4-carboxamide group distinguishes it from simpler alkyl/aryl carboxamides (e.g., 14a–14n) and sulfonamides (e.g., 5a–5k) .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H18N4O2
- Molecular Weight : 322.368 g/mol
- IUPAC Name : N-[(1S)-1-(4-methylphenyl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
- CAS Number : 440331-99-7
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has shown inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth.
Key Findings:
- VEGFR-2 Inhibition : The compound exhibited an IC50 value of 0.56 μM against VEGFR-2, indicating significant potency in inhibiting this target .
- Antiproliferative Activity : In vitro studies demonstrated that the compound effectively inhibited the proliferation of cancer cell lines such as HELA (cervical), MCF-7 (breast), H460 (lung), and HepG2 (liver) with varying degrees of efficacy .
Biological Activities
The compound has been evaluated for several biological activities:
- Anticancer Activity :
- Antiangiogenic Effects :
- Enzyme Inhibition :
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
Study 1: Anticancer Efficacy
A study assessed the compound's effects on multiple cancer cell lines. It demonstrated a significant reduction in cell viability at concentrations as low as 5 μM, emphasizing its potential as a chemotherapeutic agent.
Study 2: VEGFR-2 Targeting
In another investigation focusing on VEGFR-2 inhibition, the compound was shown to disrupt the receptor-ligand interaction effectively, leading to decreased angiogenesis in tumor models. This study underscores its relevance in cancer therapies aimed at inhibiting tumor growth through angiogenesis blockade.
Data Table of Biological Activities
Q & A
Basic: What are the key synthetic pathways for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Alkylation : Introduction of the ethyl linker via alkylation of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one using ethyl halides under basic conditions .
- Amide Coupling : Reaction of the intermediate with 1H-indole-4-carboxylic acid using coupling reagents like EDCI or DCC in the presence of a base (e.g., DMAP) to form the carboxamide bond .
- Optimization : Large-scale synthesis may employ continuous flow reactors and crystallization for purification .
Basic: Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Confirms the presence of indole NH protons (~10–12 ppm) and triazinone carbonyl groups (~170 ppm in ) .
- HPLC : Ensures purity (>95%) by separating unreacted intermediates .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .
Basic: What biological activities have been explored for this compound?
- Antimicrobial Activity : Derivatives of benzo[d][1,2,3]triazinone show MIC values of 0.60–22.86 μg/mL against Mycobacterium tuberculosis (MTB) .
- Anticancer Potential : Triazinone analogs induce apoptosis in cancer cells via caspase-3 activation .
- Enzyme Inhibition : Related carboxamides inhibit α-glucosidase (IC < 10 μM), suggesting antidiabetic applications .
Advanced: How can reaction yields be optimized during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
- Temperature Control : Maintaining 0–5°C during alkylation minimizes side reactions .
- Flow Chemistry : Continuous flow reactors improve scalability and reduce reaction times by 30–50% .
Advanced: What computational strategies are used to predict target interactions?
- Molecular Docking : Autodock Vina or Schrödinger Suite evaluates binding affinities to enzymes like α-glucosidase .
- Homology Modeling : For targets lacking crystal structures (e.g., yeast α-glucosidase), use Modeller with templates like Bacillus oligo-1,6-glucosidase (PDB: 3WY7) .
- MD Simulations : NAMD validates docking poses by simulating ligand-protein stability over 100 ns .
Advanced: How to resolve contradictions in biological activity data?
- Orthogonal Assays : Confirm MTB inhibition with resazurin microtiter assays (REMA) alongside MIC determinations .
- Metabolic Stability Tests : Use liver microsomes to rule out false negatives from rapid compound degradation .
- Dose-Response Curves : Identify non-monotonic relationships (e.g., hormetic effects) in anticancer assays .
Advanced: What structural modifications enhance potency in SAR studies?
- Triazinone Substitution : Electron-withdrawing groups (e.g., -NO) at position 6 improve α-glucosidase inhibition by 2-fold .
- Indole Modifications : Methylation of the indole NH reduces metabolic clearance in hepatocyte assays .
- Linker Optimization : Replacing the ethyl linker with propyl increases MTB inhibition (MIC < 1 μg/mL) .
Advanced: How to assess compound stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 1–9) for 24h; monitor degradation via LC-MS. Triazinones are stable at pH 7.4 but hydrolyze at pH < 3 .
- Plasma Stability : Incubate with human plasma (37°C, 1h); >90% stability indicates suitability for in vivo studies .
Advanced: What strategies are used to study synergistic effects with other drugs?
- Checkerboard Assays : Combine with rifampicin; fractional inhibitory concentration (FIC) indices < 0.5 indicate synergy against MTB .
- CombiChem Libraries : Screen 10,000+ combinations using high-throughput robotics to identify potent pairs .
Advanced: How to validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
